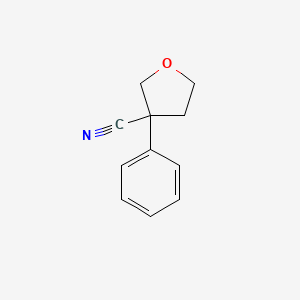

3-Phenyltetrahydrofuran-3-carbonitrile

CAS No.:

Cat. No.: VC17253161

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 3-phenyloxolane-3-carbonitrile |

| Standard InChI | InChI=1S/C11H11NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-7,9H2 |

| Standard InChI Key | RMHGNTHLEMUGBB-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC1(C#N)C2=CC=CC=C2 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-phenyloxolane-3-carbonitrile, reflects its oxolane (tetrahydrofuran) backbone with substituents at the 3-position. The phenyl group and nitrile are arranged in a geminal configuration, creating a sterically congested quaternary carbon center. Key structural features include:

-

Ring system: A five-membered tetrahydrofuran ring with saturated C–O–C linkages.

-

Substituents: A planar phenyl group (C₆H₅) and a linear nitrile (–C≡N) group.

-

Stereoelectronic effects: The electron-withdrawing nitrile and electron-donating ether oxygen create a polarized electronic environment .

The SMILES representation (C1COCC1(C#N)C2=CC=CC=C2) and InChIKey (RMHGNTHLEMUGBB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database searches .

Computational Descriptors

Density functional theory (DFT) calculations predict a bent geometry at the quaternary carbon, with bond angles deviating from ideal tetrahedral values due to steric strain. The nitrile group’s sp-hybridized carbon aligns perpendicular to the phenyl ring, minimizing conjugation . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular weight | 173.21 g/mol |

| Topological polar surface | 33.3 Ų |

| LogP (octanol-water) | 1.82 (estimated) |

| Hydrogen bond acceptors | 2 (oxygen and nitrile) |

These properties suggest moderate lipophilicity and limited solubility in polar solvents .

Synthetic Methodologies

Multicomponent Organic Synthesis

Classical approaches involve cyclization of γ-hydroxynitriles. For example, reacting 3-phenyl-3-hydroxypropanenitrile with thionyl chloride induces cyclodehydration:

Alternative routes utilize Lewis acid-catalyzed reactions, such as BF₃·OEt₂-mediated cyclization of epoxy nitriles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data for related tetrahydrofuran-3-carbonitriles reveal distinct patterns:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions include:

-

2190 cm⁻¹: Strong C≡N stretch.

-

1665 cm⁻¹: Carbonyl stretch (if acetylated derivatives).

-

3347 cm⁻¹: N–H stretch from amino substituents in related compounds .

Stability and Reactivity

Thermal and Chemical Stability

The nitrile group confers resistance to hydrolysis under neutral conditions but undergoes acid- or base-catalyzed hydration to amides. The tetrahydrofuran ring is stable to moderate temperatures (<200°C) but may undergo ring-opening under strong acidic or reducing conditions.

Functionalization Pathways

-

Nitrile conversion:

-

Hydrolysis to carboxylic acid (H₃O⁺, heat).

-

Reduction to amine (LiAlH₄).

-

-

Electrophilic substitution:

-

Nitration at the phenyl group’s para position (HNO₃/H₂SO₄).

-

-

Ring-opening polymerization:

-

Initiated by strong bases to form polyether-nitrile copolymers.

-

Applications and Future Directions

Pharmaceutical Intermediates

The nitrile group serves as a versatile handle for synthesizing:

-

Anticonvulsants: Analogous to pregabalin’s γ-amino acid derivatives.

-

Kinase inhibitors: Nitriles act as cysteine-targeting warheads.

Materials Science

-

Coordination polymers: Nitriles ligate to metal centers (e.g., Ag⁺, Cu²⁺).

-

High-performance plastics: Incorporation into polyamides via nitrile hydrolysis.

Challenges and Opportunities

Current limitations include:

-

Stereocontrol: Racemization at the quaternary carbon during synthesis .

-

Scalability: Batch electrochemical methods require optimization for industrial use.

Future work should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume